6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline 6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline
Brand Name: Vulcanchem
CAS No.: 867040-28-6
VCID: VC7075068
InChI: InChI=1S/C21H21ClN2O3S/c1-27-16-6-8-17(9-7-16)28(25,26)20-14-23-19-10-5-15(22)13-18(19)21(20)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12H2,1H3
SMILES: COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)Cl
Molecular Formula: C21H21ClN2O3S
Molecular Weight: 416.92

6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline

CAS No.: 867040-28-6

Cat. No.: VC7075068

Molecular Formula: C21H21ClN2O3S

Molecular Weight: 416.92

* For research use only. Not for human or veterinary use.

6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline - 867040-28-6

Specification

CAS No. 867040-28-6
Molecular Formula C21H21ClN2O3S
Molecular Weight 416.92
IUPAC Name 6-chloro-3-(4-methoxyphenyl)sulfonyl-4-piperidin-1-ylquinoline
Standard InChI InChI=1S/C21H21ClN2O3S/c1-27-16-6-8-17(9-7-16)28(25,26)20-14-23-19-10-5-15(22)13-18(19)21(20)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12H2,1H3
Standard InChI Key WCPOKXYOZBHPGH-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)Cl

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound’s backbone consists of a bicyclic quinoline system, a heteroaromatic structure comprising a benzene ring fused to a pyridine ring. Key substituents include:

  • Chloro group (-Cl) at position 6: Enhances electrophilic reactivity and influences intermolecular interactions.

  • 4-Methoxybenzenesulfonyl group at position 3: Introduces sulfonamide functionality, which is often associated with protein-binding activity .

  • Piperidin-1-yl group at position 4: A six-membered nitrogen-containing ring that contributes to solubility and conformational flexibility .

The IUPAC name, 6-chloro-3-(4-methoxyphenyl)sulfonyl-4-piperidin-1-ylquinoline, systematically describes these substituents .

Spectroscopic and Computational Data

  • SMILES Notation: COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)Cl .

  • InChIKey: WCPOKXYOZBHPGH-UHFFFAOYSA-N .

  • X-ray Crystallography: While experimental data are unavailable, molecular modeling predicts planar quinoline geometry with the sulfonyl and piperidine groups adopting orthogonal orientations.

Synthesis and Reactivity

Synthetic Pathways

The compound is typically synthesized via a three-step procedure:

  • Quinoline Halogenation: 6-Chloroquinoline is prepared by chlorinating quinoline using PCl5\text{PCl}_5 or SOCl2\text{SOCl}_2.

  • Sulfonylation: Reacting 6-chloroquinoline with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine) introduces the sulfonyl group at position 3.

  • Piperidine Substitution: A nucleophilic aromatic substitution (SNAr) replaces a leaving group (e.g., nitro) at position 4 with piperidine under elevated temperatures (80–100°C).

Yield Optimization: Reactions are conducted in anhydrous dimethylformamide (DMF) with catalytic K2CO3\text{K}_2\text{CO}_3, achieving yields of 60–75%.

Chemical Reactivity

  • Sulfonyl Group: Participates in nucleophilic substitutions (e.g., with amines) to form sulfonamides .

  • Chloro Substituent: Undergoes Suzuki-Miyaura cross-coupling with boronic acids to introduce aryl/heteroaryl groups.

  • Piperidine Ring: Susceptible to N-alkylation or oxidation to form N-oxides, modifying solubility and bioavailability .

Physicochemical Properties

Molecular Characteristics

PropertyValue
Molecular FormulaC21H21ClN2O3S\text{C}_{21}\text{H}_{21}\text{ClN}_{2}\text{O}_{3}\text{S}
Molecular Weight416.92 g/mol
LogP (Predicted)3.8 ± 0.4
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

Solubility and Stability

  • Solubility: Limited aqueous solubility (<0.1 mg/mL); soluble in polar aprotic solvents (e.g., DMSO, DMF).

  • Stability: Stable under inert atmospheres at room temperature; degrades upon prolonged exposure to light or moisture .

Pharmacological Activity and Mechanisms

Kinase Modulation

The sulfonamide moiety suggests potential interaction with kinase ATP-binding pockets. In silico docking studies predict inhibition of serum/glucocorticoid-regulated kinase 1 (SGK1), a regulator of ion transport and cell survival . SGK1 modulation is implicated in inflammatory diseases and degenerative joint disorders .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey Differences
6-Fluoro-4-[(4-isopropylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinolineC24H25FN2O3S\text{C}_{24}\text{H}_{25}\text{FN}_{2}\text{O}_{3}\text{S}Fluorine substituent; carbonyl linker
3-Chloro-6-methoxy-4-[(4-piperidyl)-methyl]-quinolineC16H19ClN2O\text{C}_{16}\text{H}_{19}\text{ClN}_{2}\text{O}Methoxy group; methyl-piperidine chain

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator